molecular formula C18H15N3OS B2470342 N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 670270-85-6

N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2470342
CAS No.: 670270-85-6
M. Wt: 321.4
InChI Key: LWDRPVQOKYVHEL-UHFFFAOYSA-N
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Description

The compound “N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine” belongs to a class of organic compounds known as pyrimidines and derivatives. These are compounds that contain a pyrimidine ring, which is a six-member aromatic heterocycle, derived from pyridine by replacing a CH group by nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring fused with a thiophene ring, a phenyl ring, and a furan ring. The exact structure would need to be confirmed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. Pyrimidine derivatives can participate in a variety of reactions, including condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrimidine derivatives are typically solid at room temperature . The compound’s solubility, melting point, boiling point, and other properties would need to be determined experimentally.

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, including derivatives of thieno[2,3-d]pyrimidin-4-amine, has been extensively studied. Researchers have developed methodologies for synthesizing these compounds, which are valuable for creating novel molecules with potential therapeutic applications. For instance, efficient and library-friendly synthesis of furo- and thieno[2,3-d] pyrimidin-4-amine derivatives via microwave irradiation has been reported, demonstrating the advancement in synthetic techniques for these heterocycles (Han et al., 2010).

Biological Activities

The biological activities of thieno[2,3-d]pyrimidin-4-amine derivatives have been a significant area of research. Compounds in this class have demonstrated various biological effects, including antitumor, antimicrobial, and antifungal activities. For example, certain derivatives have shown potent microtubule depolymerizing activities and effectiveness against multidrug-resistant cancer cells, highlighting their potential as novel cancer therapeutics (Devambatla et al., 2016).

Antioxidant Properties

The antioxidant activity of thieno[2,3-d]pyrimidine derivatives has also been investigated, revealing that some compounds exhibit significant radical scavenging abilities. This suggests potential applications in combating oxidative stress-related diseases (Kotaiah et al., 2012).

Quantum Chemical Characterization

Quantum chemical methods have been applied to characterize hydrogen bonding sites in pyrimidine compounds, providing insights into their molecular interactions and stability. Such studies are crucial for understanding the chemical behavior and potential reactivity of these molecules (Traoré et al., 2017).

Antiprotozoal Agents

Research into the antiprotozoal properties of related heterocyclic compounds has led to the synthesis of novel agents with potent activity against various protozoan pathogens. This opens up new avenues for the development of treatments for diseases caused by protozoan infections (Ismail et al., 2004).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-12-20-17(19-11-14-8-5-9-22-14)15-10-16(23-18(15)21-12)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDRPVQOKYVHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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